1-[6-(diaminomethylideneamino)hexyl]guanidine
Description
Structure
2D Structure
Properties
CAS No. |
19010-47-0 |
|---|---|
Molecular Formula |
C8H20N6 |
Molecular Weight |
200.29 g/mol |
IUPAC Name |
1-[6-(diaminomethylideneamino)hexyl]guanidine |
InChI |
InChI=1S/C8H20N6/c9-7(10)13-5-3-1-2-4-6-14-8(11)12/h1-6H2,(H4,9,10,13)(H4,11,12,14) |
InChI Key |
WBLYUCKTWSGGBI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=C(N)N)CCN=C(N)N |
Related CAS |
56532-13-9 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,6 Diguanidinohexane
Established Synthetic Routes for 1,6-Diguanidinohexane
The preparation of 1,6-diguanidinohexane predominantly relies on the guanidinylation of 1,6-diaminohexane, a readily available starting material. This transformation can be achieved through several protocols, each with its own set of reagents and conditions.
Amidation Reactions and Guanidinylation Protocols
The most common approach to synthesizing 1,6-diguanidinohexane involves the direct reaction of 1,6-diaminohexane with a suitable guanidinylating agent. This process, a form of amidation, introduces the guanidine (B92328) functional group onto the terminal amino groups of the hexane (B92381) chain.
One established method utilizes the reaction of 1,6-diaminohexane with 1-guanyl-3,5-dimethylpyrazolium sulphate. In a documented synthesis, this reaction was carried out in ethanol (B145695) at reflux, yielding 1,6-diguanidinohexane as the major product with a reported yield of 75%.
Another widely employed guanidinylating agent is guanidine hydrochloride. The synthesis of poly(hexamethylene guanidine) (PHMG), a polymer for which 1,6-diguanidinohexane is a monomeric unit, often starts with the polycondensation of 1,6-diaminohexane and guanidine hydrochloride. kpi.uascispace.comgoogle.com This reaction proceeds through the formation of 1,6-diguanidinohexane as an intermediate. The reaction is typically carried out in the melt at elevated temperatures, often in a stepwise manner with increasing temperature to drive the polycondensation. kpi.uagoogle.com
A key intermediate in some synthetic pathways is 1,6-bis(cyano-guanidino)hexane. This compound can be synthesized by reacting 1,6-diaminohexane hydrochloride with sodium dicyanamide. A patented method describes this reaction in n-butanol or a mixture of n-butanol and water at temperatures ranging from 100°C to 140°C, with reaction times between 2 and 7 hours. google.comnih.gov This cyano-guanidino derivative can then potentially be converted to 1,6-diguanidinohexane, although this subsequent step is not explicitly detailed in the provided sources.
Table 1: Guanidinylation Reactions for 1,6-Diguanidinohexane Synthesis
| Starting Material | Guanidinylating Agent | Solvent | Conditions | Product | Reported Yield |
| 1,6-diaminohexane | 1-guanyl-3,5-dimethylpyrazolium sulphate | Ethanol | Reflux | 1,6-diguanidinohexane | 75% |
| 1,6-diaminohexane | Guanidine hydrochloride | Melt (no solvent) | Stepwise heating (e.g., 120°C, 160°C, 180°C) | Poly(hexamethylene guanidine) (via 1,6-diguanidinohexane) | Not specified |
| 1,6-diaminohexane hydrochloride | Sodium dicyanamide | n-Butanol or n-butanol/water | 100-140°C, 2-7h | 1,6-bis(cyano-guanidino)hexane | 90-94% |
Alternative Synthetic Approaches and Efficiency Assessments
Derivatization Strategies and Analog Synthesis
The modification of the 1,6-diguanidinohexane structure allows for the fine-tuning of its chemical and physical properties for specific applications.
Synthesis of Substituted 1,6-Diguanidinohexane Derivatives
The synthesis of substituted derivatives of 1,6-diguanidinohexane can be envisioned through several strategies. One approach involves starting with a substituted 1,6-diaminohexane backbone and then performing the guanidinylation reaction as described previously.
Another strategy involves the direct modification of the guanidino groups of 1,6-diguanidinohexane. The guanidino group is nucleophilic and can undergo reactions with various electrophiles. However, specific examples of the synthesis of substituted 1,6-diguanidinohexane derivatives are not extensively detailed in the available literature. General principles of guanidine chemistry suggest that reactions such as acylation or alkylation at the guanidino nitrogen atoms could be possible under controlled conditions. The synthesis of polyhexamethylene guanidine stearate (B1226849) from polyhexamethylene guanidine hydrochloride and sodium stearate demonstrates the potential for modification at the guanidinium (B1211019) salt level. kpi.ua
Exploration of Structure-Reactivity Relationships in Derivatization
The relationship between the structure of 1,6-diguanidinohexane and its derivatives and their reactivity is a crucial aspect for designing new molecules with desired properties. The basicity of the guanidino groups is a key factor influencing their reactivity. The presence of two guanidino groups at the ends of a flexible hexamethylene chain allows for the possibility of chelation with metal ions or interaction with multiple binding sites on a substrate.
Role of 1,6-Diguanidinohexane in Polymer Science
1,6-Diguanidinohexane plays a fundamental role as a monomer or a key structural unit in the synthesis of polyguanidines, most notably poly(hexamethylene guanidine) (PHMG).
PHMG is a cationic polymer known for its biocidal properties. Its synthesis is a prime example of the application of 1,6-diguanidinohexane in polymer chemistry. The most common synthetic route to PHMG is the polycondensation of 1,6-diaminohexane with guanidine hydrochloride. kpi.uascispace.comgoogle.com In this reaction, 1,6-diguanidinohexane can be considered the repeating unit that forms the polymer chain. The reaction proceeds with the elimination of ammonia (B1221849) as a byproduct.
The polymerization is typically carried out in the melt at high temperatures, often in a stepwise fashion to control the molecular weight and properties of the resulting polymer. google.com The process involves the initial formation of guanidinylated intermediates, including 1,6-diguanidinohexane, which then react further to build the polymer chain.
The resulting PHMG polymer possesses a backbone of repeating hexamethylene units linked by guanidinium groups. This structure is crucial for its applications, as the cationic nature of the guanidinium groups allows for strong interaction with negatively charged cell membranes of microorganisms.
Table 2: Role of 1,6-Diguanidinohexane in Polymer Synthesis
| Polymer | Monomers | Polymerization Type | Key Role of 1,6-Diguanidinohexane |
| Poly(hexamethylene guanidine) (PHMG) | 1,6-diaminohexane and guanidine hydrochloride | Polycondensation | Forms the repeating monomeric unit of the polymer chain. |
Investigation as a Monomer or Linker in Polymeric Systems
1,6-Diguanidinohexane has been identified as a crucial monomer for the synthesis of guanidine-based polymers. It is a recognized building block for guanidine, N,N'''-1,6-hexanediylbis-homopolymer, hydrochloride epa.gov. In these polymerization processes, the bifunctional nature of 1,6-diguanidinohexane allows for the formation of long-chain polymers with repeating guanidinium units.
The application of 1,6-diguanidinohexane extends to the creation of copolymers. For instance, it is reacted with propylene (B89431) oxide to synthesize a hydrophilic and flexible polymer chain, Guanidine, N,N'''-1,6-hexanediylbis-, polymer with propylene oxide ontosight.ai. The incorporation of the guanidinium group from the monomer imparts unique properties to the resulting polymer, including antimicrobial activity ontosight.ai.
Furthermore, 1,6-diguanidinohexane serves as a model compound in the study of more complex polymeric systems like polyhexamethylene biguanide (B1667054) (PHMB). Research on the biodegradability of PHMB utilizes 1,6-diguanidinohexane to understand the behavior of the guanidine end-groups within the larger polymer structure researchgate.net. This underscores its importance as a fundamental structural unit in the broader class of guanidinium-containing biocidal polymers. The synthesis of these polymers often involves the polycondensation of its precursor, hexamethylenediamine (B150038), with a guanidinylating agent, where 1,6-diguanidinohexane can be an intermediate or the primary repeating unit scispace.comtubitak.gov.tr.
Formation and Characterization of Guanidine-Terminated Oligomers and Polymers
The formation of guanidine-terminated polymers and oligomers from 1,6-diguanidinohexane or its precursors is a key area of research. Polyhexamethylene guanidine (PHMG), a widely used antiseptic, is a prime example of a polymer built from repeating hexamethylene guanidine units scispace.comtubitak.gov.tr. The synthesis typically involves the polycondensation of hexamethylenediamine with guanidine hydrochloride scispace.com.
The characterization of these polymers is crucial for understanding their structure-property relationships. Techniques such as electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) have been employed to analyze the molecular structure and components of PHMG oligomers in detail scispace.com. Such analyses help in determining the distribution of polymer chain lengths and the nature of the end-groups.
The guanidine functional groups within these polymers are noted for their ability to act as chelating sites for nitrogen atoms and can form stable complexes with metal ions mdpi.com. This property is exploited in the development of novel materials, such as cobalt-nitrogen catalysts, where PHMG serves as the nitrogen-containing precursor mdpi.com. The resulting polymers and their properties are summarized in the table below.
| Polymer/Oligomer System | Monomers/Precursors | Characterization Methods | Key Findings |
| Polyhexamethylene guanidine (PHMG) | Hexamethylenediamine, Guanidine hydrochloride | ESI-TOF-MS | Detailed analysis of oligomer structure and components. |
| Guanidine-based Copolymers | Amine and guanidine-containing monomers | Hemolytic and hemagglutination assays | Balance of charge density, hydrophobicity, and chain length for high antimicrobial potency and low toxicity. magtech.com.cn |
| Co-N-C Catalysts | Polyhexamethylene guanidine (PHMG), Cobalt nitrate | SEM, XPS, XRD, EIS, CV, RDE, RRDE | Guanidine groups act as effective chelating sites for metal ions. mdpi.com |
| Guanidine, N,N'''-1,6-hexanediylbis-, polymer with propylene oxide | 1,6-Diguanidinohexane, Propylene oxide | Not specified | Resulting polymer is hydrophilic and flexible with antimicrobial properties. ontosight.ai |
Analysis of Synthesis Byproducts and Impurity Profiles in 1,6-Diguanidinohexane Production
The synthesis of 1,6-diguanidinohexane and its subsequent polymerization are not without challenges, particularly concerning the formation of byproducts and impurities. A thorough analysis of these is critical for quality control and to understand the reaction mechanisms fully.
In the direct synthesis of 1,6-diguanidinohexane from 1,6-diaminohexane, the formation of incompletely reacted intermediates is a notable issue. One significant byproduct identified is N-(6-aminohexyl)guanidine, which results from the guanidinylation of only one of the two amine groups on the hexane chain canterbury.ac.nz.
Furthermore, when analyzing larger, related polymer systems like Polyaminopropyl Biguanide (PHMB), 1,6-diguanidinohexane dihydrochloride (B599025) itself has been identified as a potential impurity europa.eueuropa.eu. This suggests that it can persist as an unreacted monomer in the final polymer product. Studies on impurities in cosmetic ingredients have also flagged 1,6-diguanidinohexane dihydrochloride as a possible trace substance medcraveonline.com.
Isomeric impurities can also arise during synthesis. For example, a Russian patent noted the potential for 1,3-diguanidinohexane to be present as an impurity in the synthesis of 1,6-diguanidinohexane dihydrochloride google.com. The presence of these byproducts and impurities can affect the final properties and performance of the polymers derived from 1,6-diguanidinohexane.
| Synthesis Process | Identified Byproduct/Impurity | Source/Reason for Formation | Reference |
| Synthesis of 1,6-Diguanidinohexane | N-(6-aminohexyl)guanidine | Incomplete guanidinylation of 1,6-diaminohexane. | canterbury.ac.nz |
| Production of Polyaminopropyl Biguanide (PHMB) | 1,6-Diguanidinohexane dihydrochloride | Unreacted monomer. | europa.eueuropa.eu |
| Synthesis of 1,6-Diguanidinohexane dihydrochloride | 1,3-diguanidinohexane | Isomeric byproduct formation. | google.com |
| General Cosmetic Ingredients | 1,6-Diguanidinohexane dihydrochloride | Trace substance from synthesis of larger polymers. | medcraveonline.com |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon framework and proton environments of 1,6-diguanidinohexane. Due to the molecule's symmetry, a relatively simple set of signals is expected.
¹³C NMR Spectroscopy: The carbon spectrum provides a clear count of the chemically distinct carbon atoms. For 1,6-diguanidinohexane, which possesses a plane of symmetry through the center of the hexyl chain, three signals are anticipated for the aliphatic backbone and one for the two equivalent guanidinium (B1211019) carbons. Experimental data obtained in deuterium (B1214612) oxide (D₂O) confirms this expectation. canterbury.ac.nz
The signal at 157.8 ppm is characteristic of the sp²-hybridized carbon atom in the guanidinium group (-NH-C(=NH)NH₂), which is significantly deshielded due to the attachment of three electronegative nitrogen atoms. The aliphatic carbons appear in the shielded, upfield region of the spectrum, with their assignments determined by their position relative to the terminal guanidinio groups.
Interactive Data Table: ¹³C NMR Chemical Shifts for 1,6-Diguanidinohexane Data recorded in D₂O. canterbury.ac.nz
¹H NMR Spectroscopy: While specific experimental data is not widely published, the proton NMR spectrum can be predicted based on the molecule's structure. Due to the symmetry, three distinct signals for the methylene (B1212753) protons are expected.
H1, H6 (α-protons): These protons, being on the carbons adjacent to the electron-withdrawing guanidinium groups, would be the most deshielded, appearing furthest downfield as a triplet.
H2, H5 (β-protons): These protons would appear upfield from the α-protons, likely as a quintet.
H3, H4 (γ-protons): These central protons would be the most shielded, appearing furthest upfield, also as a quintet. The protons of the N-H groups in the guanidinium moieties would likely appear as a broad signal, and its position could vary depending on the solvent, concentration, and temperature. In D₂O, these protons would exchange with deuterium, and the signal would disappear.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in 1,6-diguanidinohexane.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the vibrations of the N-H, C-H, C=N, and C-N bonds. utdallas.edu Experimental data shows a series of characteristic absorption bands. canterbury.ac.nz
Interactive Data Table: Experimental IR Absorption Bands for 1,6-Diguanidinohexane
The very broad band in the 3350-2250 cm⁻¹ region is typical for the N-H stretching vibrations in guanidinium salts, which are involved in extensive hydrogen bonding. The strong band at 1680 cm⁻¹ is a key indicator of the C=N double bond of the guanidinium group. canterbury.ac.nz
Raman Spectroscopy: No experimental Raman spectra for 1,6-diguanidinohexane are readily available. However, Raman spectroscopy would provide complementary information to IR. massbank.eu Because of the molecule's centrosymmetric nature in an all-trans conformation, the rule of mutual exclusion would apply. Vibrations that are Raman active would be IR inactive, and vice versa. The symmetric stretching of the C=N bond, for instance, would be expected to produce a strong signal in the Raman spectrum, while being weaker or absent in the IR. Similarly, the symmetric C-C skeletal vibrations of the hexyl chain would be more prominent in the Raman spectrum.
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 1,6-diguanidinohexane (Molecular Formula: C₈H₂₀N₆, Molecular Weight: 200.28 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 200.
While an experimental spectrum is not available, the expected fragmentation under electron ionization (EI) would involve characteristic cleavages of the aliphatic chain and the guanidinium groups. libretexts.orgsavemyexams.com Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) is a dominant pathway for amines and related compounds.
Interactive Data Table: Predicted Mass Spectrometry Fragments for 1,6-Diguanidinohexane
X-ray Crystallography for Solid-State Structure Determination (if applicable)
As of the current date, a single-crystal X-ray diffraction structure for 1,6-diguanidinohexane has not been reported in publicly accessible databases. This technique requires the formation of a stable, single crystal of high quality, which can be challenging for highly flexible and polar molecules like this one, especially in its free base form. It is more likely to be crystallized as a salt, such as the dihydrochloride (B599025). researchgate.neteuropa.eu
If a crystal structure were to be determined, it would provide definitive, high-resolution data on: pharmaffiliates.com
Solid-State Conformation: The precise dihedral angles of the hexamethylene chain, revealing whether it adopts a linear, all-trans conformation or a bent, gauche conformation.
Bond Lengths and Angles: Exact measurements for all bonds (C-C, C-N, C=N) and angles within the molecule, allowing for comparison with theoretical models.
Supramolecular Assembly: The arrangement of molecules in the crystal lattice, detailing the intermolecular hydrogen-bonding network formed by the guanidinium groups. This is crucial for understanding its physical properties like melting point and solubility.
Computational Chemistry for Theoretical Structural Predictions and Energetic Landscapes
In the absence of complete experimental data, computational chemistry serves as a powerful predictive tool. organicchemistrydata.org Methods such as Density Functional Theory (DFT) can be employed to model the structure and properties of 1,6-diguanidinohexane. wikipedia.org
A computational study would typically involve:
Geometry Optimization: Calculating the lowest energy conformation of the molecule. This would likely show the preference of the flexible hexyl chain for an extended, all-trans state to minimize steric hindrance, but other conformers could also be identified.
Energetic Landscapes: Mapping the potential energy surface as a function of the rotation around the C-C bonds of the hexyl chain to understand the energy barriers between different conformers.
Spectra Prediction: Simulating the ¹H and ¹³C NMR chemical shifts, as well as the IR and Raman vibrational frequencies. These predicted spectra can be used to support the assignment of experimental data or to serve as a reference. savemyexams.com
Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map, which are fundamental to understanding the molecule's reactivity.
Interactive Data Table: Potential Data from a DFT Study of 1,6-Diguanidinohexane
Molecular Interactions and Supramolecular Assembly Research
Investigation of Hydrogen Bonding Capabilities and Networks
The guanidinium (B1211019) group in 1,6-diguanidinohexane is a potent hydrogen bond donor. The presence of multiple N-H bonds allows for the formation of extensive hydrogen bond networks. nih.gov The planarity of the guanidinium group, due to resonance, facilitates directional and strong hydrogen bonding interactions. In the solid state, these interactions are crucial in determining the crystal packing of 1,6-diguanidinohexane and its salts. The hydrogen atoms on the guanidinium groups can form multiple hydrogen bonds with suitable acceptors, such as halide ions or oxygen atoms of counter-ions or solvent molecules. This extensive hydrogen bonding contributes to the stability of the crystal lattice.
The strength of hydrogen bonds can be influenced by the surrounding environment and the nature of the acceptor atom. nih.gov For instance, the hydrogen bonding capability of N-H donors is generally weaker than that of O-H donors due to the lower electronegativity of nitrogen compared to oxygen. nih.gov However, the delocalization of positive charge in the guanidinium group enhances the acidity of the N-H protons, making them stronger hydrogen bond donors than in a simple amine. The formation of hydrogen bond networks is a key factor in the molecular recognition and self-assembly processes involving 1,6-diguanidinohexane. rsc.org
Analysis of Electrostatic Interactions in Aqueous and Non-Aqueous Media
The presence of salts in the aqueous medium can modulate these electrostatic interactions. For instance, the addition of chloride ions can lead to ion-pairing with the guanidinium groups, which can affect the aggregation behavior and interaction with other molecules. In non-aqueous media of lower dielectric constant, the electrostatic interactions are expected to be stronger and more specific, potentially leading to the formation of well-defined ion pairs and aggregates. The nature of the solvent will significantly influence the conformation of the flexible hexamethylene chain and the accessibility of the guanidinium groups for interaction.
Molecular Recognition Studies with Biological and Synthetic Receptors
Molecular recognition is a process driven by specific non-covalent interactions between two or more molecules. frontiersin.org The guanidinium group is a well-known recognition motif for carboxylates and phosphates, which are abundant in biological systems. The planar structure and the arrangement of hydrogen bond donors in the guanidinium group allow for a bidentate hydrogen bonding interaction with the oxyanions of carboxylates and phosphates. This specific interaction is a key factor in the binding of 1,6-diguanidinohexane to biological receptors such as proteins and nucleic acids.
Studies have shown that the guanidinium group can form strong and specific interactions with the phosphate (B84403) backbone of DNA and RNA, as well as with carboxylate side chains of amino acids like aspartate and glutamate (B1630785) in proteins. ecampusontario.ca These interactions are crucial for the biological activity of guanidinium-containing compounds. In the realm of synthetic receptors, various artificial hosts have been designed to specifically bind guanidinium guests. These receptors often utilize crown ethers, calixarenes, or other macrocyclic structures functionalized with recognition sites that are complementary to the guanidinium group in terms of size, shape, and electronic properties. thno.org The binding is typically driven by a combination of hydrogen bonding and electrostatic interactions.
Host-Guest Chemistry and Complexation with Macrocyclic Hosts
Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. wikipedia.org 1,6-Diguanidinohexane, with its linear structure and positively charged end groups, can act as a guest for various macrocyclic hosts. The binding is driven by non-covalent interactions such as ion-ion, ion-dipole, hydrogen bonding, and van der Waals forces.
Macrocyclic hosts like cucurbit[n]urils, calix[n]arenes, and pillar[n]arenes have been shown to form stable complexes with guanidinium-containing guests. thno.orgrsc.org The size and shape of the macrocyclic cavity, as well as the nature of its portals and interior, determine the selectivity and affinity for the guest. For example, the carbonyl portals of cucurbit[n]urils can form strong ion-dipole and hydrogen bonding interactions with the guanidinium groups of 1,6-diguanidinohexane. The hydrophobic hexamethylene chain can be encapsulated within the hydrophobic cavity of the host. The stoichiometry and stability of the resulting host-guest complex can be tuned by varying the size of the macrocycle and the length of the alkyl chain of the guest.
| Macrocyclic Host | Binding Motif | Driving Forces |
|---|---|---|
| Cucurbit[n]urils | Inclusion of the alkyl chain in the cavity and interaction of guanidinium groups with carbonyl portals | Ion-dipole, Hydrogen Bonding, Hydrophobic Effect |
| Calix[n]arenes | Interaction with the aromatic cavity and functional groups on the upper or lower rim | Cation-π, Hydrogen Bonding, van der Waals |
| Pillar[n]arenes | Threading of the alkyl chain through the macrocyclic cavity | Cation-π, Hydrogen Bonding |
Principles of Self-Assembly and Formation of Ordered Structures
Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures. For 1,6-diguanidinohexane, self-assembly is driven by a combination of directional hydrogen bonding of the guanidinium groups and hydrophobic interactions of the hexamethylene chain. In aqueous solutions, these amphiphilic molecules can form various aggregates, such as micelles or vesicles, where the hydrophobic chains are sequestered from the water and the hydrophilic guanidinium groups are exposed to the aqueous environment.
The formation of ordered structures is also evident in the solid state, where 1,6-diguanidinohexane and its salts form crystalline materials with well-defined packing arrangements. The crystal structure is dictated by the optimization of hydrogen bonding and electrostatic interactions. The flexibility of the hexamethylene linker allows for different conformations, which can lead to polymorphism, where the same compound can exist in different crystalline forms. The principles of self-assembly are fundamental to the development of new materials with specific functions, and understanding the self-assembly of 1,6-diguanidinohexane can provide insights into the design of novel supramolecular architectures. researchgate.net
Interactions with Membranes and Model Lipid Bilayers
The interaction of 1,6-diguanidinohexane with cell membranes and model lipid bilayers is of significant interest due to its structural similarity to membrane-active compounds. The dicationic nature of 1,6-diguanidinohexane facilitates strong electrostatic interactions with the negatively charged head groups of phospholipids (B1166683), which are major components of cell membranes. nih.gov This initial electrostatic attraction is followed by the insertion of the hydrophobic hexamethylene chain into the hydrophobic core of the lipid bilayer.
Biochemical and Enzymatic Activity Investigations Non Clinical Focus
Enzymatic Degradation Pathways and Substrate Specificity
The enzymatic breakdown of 1,6-diguanidinohexane is a key area of biochemical research, primarily focusing on amidinohydrolase enzymes that cleave the guanidino groups.
Research has identified a novel enzyme in Pseudomonas putida ATCC 12633, named diguanidinobutane amidinohydrolase, which is central to the degradation of α,ω-diguanidinoalkanes. tandfonline.com This enzyme catalyzes the hydrolysis of one of the guanidino groups to yield urea (B33335) and the corresponding amino-guanidinoalkane. tandfonline.com In the case of 1,4-diguanidinobutane (arcaine), the product is agmatine (B1664431) and urea. tandfonline.com
The substrate specificity of this enzyme is not limited to its namesake. Studies have shown that diguanidinobutane amidinohydrolase can hydrolyze a range of diguanidinoalkanes with varying methylene (B1212753) chain lengths, from 3 to 10 carbons. tandfonline.com The enzyme demonstrates significant activity towards 1,6-diguanidinohexane, indicating it is a viable substrate. tandfonline.com The induction of this enzyme is triggered by the presence of diguanidinoalkanes with 3 to 7 methylene groups, with diguanidinobutane and diguanidinopentane being strong inducers, while 1,6-diguanidinohexane acts as a poorer inducer. tandfonline.com
The proposed degradation pathway for these compounds in P. putida involves the initial hydrolysis by diguanidinobutane amidinohydrolase, followed by further enzymatic action. For example, the agmatine produced from arcaine (B1209109) can be further broken down by agmatine deiminase and N-carbamoylputrescine hydrolase. tandfonline.com This suggests a multi-step enzymatic cascade for the complete breakdown of these compounds. tandfonline.com
The rate of enzymatic hydrolysis by diguanidinobutane amidinohydrolase is dependent on the length of the methylene chain of the substrate. tandfonline.com While the enzyme is named for its activity on 1,4-diguanidinobutane, it exhibits high reaction rates with several other homologues. tandfonline.com
Higher reaction rates were observed with 1,4-diguanidinobutane, 1,5-diguanidinopentane, and 1,6-diguanidinohexane. tandfonline.com This indicates that the enzyme's active site can effectively accommodate substrates with a C4 to C6 alkyl chain. The relative activity for 1,6-diguanidinohexane was found to be high, comparable to that for 1,4-diguanidinobutane. tandfonline.com
| Substrate | Relative Reaction Rate (%) |
| 1,3-Diguanidinopropane | 46 |
| 1,4-Diguanidinobutane | 100 |
| 1,5-Diguanidinopentane | 102 |
| 1,6-Diguanidinohexane | 94 |
| 1,7-Diguanidinoheptane | 64 |
| 1,8-Diguanidinooctane | 24 |
| 1,9-Diguanidinononane | 6 |
| 1,10-Diguanidinodecane | 4 |
Table 1: Substrate specificity of purified diguanidinobutane amidinohydrolase from Pseudomonas putida. The relative reaction rates are compared to the activity with 1,4-diguanidinobutane (100%). Data sourced from research on the degradation of α,ω-diguanidinoalkanes. tandfonline.com
Microbial Metabolism and Biodegradation Potential
The guanidino moieties of 1,6-diguanidinohexane make it a nitrogen-rich compound, and thus a potential nutrient source for various microorganisms. d-nb.infoasm.org
Several studies have confirmed that certain bacteria can utilize 1,6-diguanidinohexane as a sole source of nitrogen for growth. nih.govresearchgate.net In experiments using model compounds to assess the biodegradability of the biocide polyhexamethylene biguanide (B1667054) (PHMB), 1,6-diguanidinohexane was used to represent the guanidine (B92328) end-groups. nih.govresearchgate.net
A strain of Pseudomonas putida demonstrated the ability for extensive growth when 1,6-diguanidinohexane was the only nitrogen source available. nih.govresearchgate.net This growth was associated with the complete removal of the guanidine groups from the culture medium within a two-day period. nih.govresearchgate.net The breakdown of the compound led to the formation of urea, which the organism also utilized as a nitrogen source. nih.govresearchgate.net This highlights the susceptibility of the guanidine groups in 1,6-diguanidinohexane to biodegradation. nih.govresearchgate.net
The ability to metabolize guanidino compounds is not uncommon in the bacterial kingdom, particularly within the genus Pseudomonas. nih.govmicrobiologyresearch.org
Specific microbial strains identified with the capability to utilize guanidine-containing compounds include:
Pseudomonas putida : Several studies have highlighted a particular strain of P. putida for its robust growth on 1,6-diguanidinohexane as a sole nitrogen source. nih.govresearchgate.net Another strain, P. putida ATCC 12633, was found to utilize 1,4-diguanidinobutane and its homologues with 3 to 7 methylene groups, which includes 1,6-diguanidinohexane. tandfonline.com
Other Pseudomonas Species : Comparative studies have shown that various Pseudomonas species can metabolize a range of guanidino and ureido compounds. nih.govmicrobiologyresearch.org While not all were tested specifically with 1,6-diguanidinohexane, novel amidinohydrolases were found in P. cepacia and P. doudoroffii for other guanidino compounds, indicating a broader metabolic capability for these types of molecules within the genus. nih.govmicrobiologyresearch.org
Bacteria isolated from sewage : In the context of PHMB biodegradation, several bacterial strains were isolated from sewage based on their ability to use the polymer as a nitrogen source. These isolates were subsequently shown to utilize model compounds with amine or guanidine end-groups, implying their ability to break down structures like 1,6-diguanidinohexane. researchgate.net
| Microbial Strain | Guanidino Substrate(s) Utilized | Key Findings |
| Pseudomonas putida | 1,6-Diguanidinohexane | Capable of extensive growth with the compound as a sole nitrogen source; complete removal of guanidine groups within 2 days. nih.govresearchgate.net |
| Pseudomonas putida ATCC 12633 | α,ω-Diguanidinoalkanes (C3-C7) | Utilized homologues including 1,6-diguanidinohexane as a nitrogen source; produces diguanidinobutane amidinohydrolase. tandfonline.com |
| Pseudomonas cepacia | Arcaine, Homoarginine, Guanidinovalerate | Possesses novel amidinohydrolases for these substrates. nih.govmicrobiologyresearch.org |
| Pseudomonas doudoroffii | Guanidinovalerate | Detected to have guanidinovalerate amidinohydrolase activity. nih.govmicrobiologyresearch.org |
Table 2: Examples of microbial strains capable of utilizing guanidine-containing compounds.
Interactions with Biomolecules
The primary documented interaction of 1,6-diguanidinohexane with biomolecules is its role as a substrate for specific bacterial enzymes. The interaction with diguanidinobutane amidinohydrolase from Pseudomonas putida is a classic enzyme-substrate relationship, where the compound binds to the active site of the enzyme, leading to its catalytic hydrolysis. tandfonline.com This interaction is fundamental to the microbial metabolism and biodegradation of the compound. tandfonline.com
Beyond its role as an enzymatic substrate, specific research detailing the interactions of 1,6-diguanidinohexane with other classes of biomolecules, such as nucleic acids or lipids, is not extensively covered in the available scientific literature. The focus of existing studies has been predominantly on its enzymatic degradation and its utility as a nitrogen source for microorganisms. tandfonline.comnih.gov
Binding Studies with Nucleic Acids (DNA, RNA)
While specific, quantitative binding studies on the interaction between 1,6-diguanidinohexane and nucleic acids are not extensively detailed in publicly available literature, the interaction can be inferred from its chemical structure and studies on its parent polymer, polyhexamethylene biguanide (PHMB). The two guanidinium (B1211019) groups in 1,6-diguanidinohexane are protonated at physiological pH, conferring a strong positive charge to the molecule. This dicationic nature drives its interaction with polyanionic molecules like deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).
The primary mechanism of interaction is electrostatic attraction between the positively charged guanidinium groups of 1,6-diguanidinohexane and the negatively charged phosphodiester backbone of nucleic acids. Research on the broader category of guanidinium-containing molecules demonstrates their capacity to bind to the minor groove of DNA, often targeting AT-rich regions.
Studies on the polymer PHMB, for which 1,6-diguanidinohexane is a structural unit, have shown that it readily interacts with and precipitates nucleic acids. Research involving the titration of various nucleic acids (including both single and double-stranded DNA and tRNA) with PHMB resulted in the formation of a precipitated complex. researchgate.net It is established that PHMB can access and bind to bacterial DNA, which is a key part of its antimicrobial activity. nih.govresearchgate.net Given that 1,6-diguanidinohexane represents a single unit of this polymer, it is expected to exhibit a similar, albeit less potent, mode of binding. The flexible hexane (B92381) chain allows the two guanidinium groups to orient themselves to effectively interact with the phosphate (B84403) groups along the nucleic acid strands.
Table 1: Conceptual Overview of 1,6-Diguanidinohexane-Nucleic Acid Interactions
| Interacting Molecule | Key Functional Group (1,6-Diguanidinohexane) | Key Functional Group (Nucleic Acid) | Primary Force of Interaction |
|---|
Interactions with Proteins and Peptides
The interaction of 1,6-diguanidinohexane with proteins and peptides is governed by the same principles of electrostatic attraction that dictate its binding to nucleic acids. The surface of proteins often displays a mosaic of charged regions depending on the amino acid composition and the protein's tertiary structure. The cationic guanidinium groups of 1,6-diguanidinohexane are expected to form strong ionic bonds with the negatively charged carboxylate side chains of acidic amino acids, namely aspartic acid (aspartate) and glutamic acid (glutamate).
This binding can have several consequences for protein function. If the binding occurs at or near an enzyme's active site, it could lead to competitive or non-competitive inhibition of enzymatic activity. If the binding occurs elsewhere, it might induce conformational changes that alter the protein's stability or its ability to interact with other molecules. While specific enzymatic inhibition studies detailing the effects of 1,6-diguanidinohexane are limited, research on related guanidino compounds confirms their role as enzyme inhibitors, particularly for proteases.
For instance, an enzyme from Pseudomonas sp. that hydrolyzes diguanidinoalkanes was identified, showing activity towards 1,6-diguanidinohexane. researchgate.net This indicates a direct, functional interaction with a specific bacterial protein. The binding is strong enough for the enzyme to catalyze the hydrolysis of the guanidino groups.
Table 2: Potential Protein Interaction Sites for 1,6-Diguanidinohexane
| Class of Amino Acid | Specific Residue | Charge at Neutral pH | Nature of Interaction with 1,6-Diguanidinohexane |
|---|---|---|---|
| Acidic | Aspartic Acid (Aspartate) | Negative | Strong Electrostatic Attraction / Salt Bridge |
Mechanisms of Antimicrobial Action at the Molecular Level (e.g., membrane perturbation)
The primary mechanism of antimicrobial action for 1,6-diguanidinohexane, much like its polymeric counterpart PHMB, is the disruption of bacterial cell membrane integrity. This process is initiated by an electrostatic interaction between the cationic 1,6-diguanidinohexane and negatively charged components on the bacterial cell surface.
Bacterial membranes are rich in anionic molecules such as phospholipids (B1166683) (e.g., phosphatidylglycerol, cardiolipin) and, in the case of Gram-negative bacteria, lipopolysaccharides (LPS) in the outer membrane. The positively charged guanidinium groups of 1,6-diguanidinohexane are drawn to these negative charges, leading to the accumulation of the compound on the membrane surface.
This initial binding displaces essential divalent cations like Mg²⁺ and Ca²⁺, which normally stabilize the membrane structure by bridging adjacent phospholipid or LPS molecules. The loss of these cations destabilizes the membrane, increasing its fluidity and permeability. As more molecules of 1,6-diguanidinohexane accumulate, they begin to insert into the lipid bilayer. This insertion causes a general perturbation and disorganization of the membrane's structure. At sufficient concentrations, this leads to the formation of pores or a general collapse of membrane integrity, resulting in the leakage of vital intracellular components such as ions (e.g., K⁺), metabolites, and even RNA and proteins, ultimately leading to cell death. researchgate.net Studies on PHMB confirm that at lower concentrations it damages the membrane, while at higher concentrations it interacts with acidic lipids to cause membrane collapse and non-specific alteration of its integrity. researchgate.net
Role as a Model Compound in Polymeric Biocide Research (e.g., Polyhexamethylene Biguanide)
1,6-Diguanidinohexane serves a crucial role as a model compound in the study of the complex biocide polyhexamethylene biguanide (PHMB). researchgate.netsigmaaldrich.com PHMB is a heterogeneous polymer with a variable number of biguanide units and different terminal groups, which can include amine, guanidine, and cyanoguanidine. This complexity makes it difficult to study specific aspects of its behavior, such as the fate of its individual components.
By using 1,6-diguanidinohexane, which represents a single, defined structural element of PHMB (specifically, a hexane chain capped with guanidine groups), researchers can investigate the properties attributable to this specific moiety. A primary application has been in studying the biodegradability of the guanidine end-groups found in commercial PHMB preparations. researchgate.netresearchgate.net
In these studies, bacteria were screened for their ability to use various model compounds, including 1,6-diguanidinohexane, as a sole source of nitrogen. The findings were significant:
Several bacterial strains were capable of utilizing the guanidine end-groups for growth. researchgate.netresearchgate.net
A specific strain, Pseudomonas putida, demonstrated extensive growth when 1,6-diguanidinohexane was its only nitrogen source. researchgate.netresearchgate.net
This bacterium was able to completely remove the guanidine groups from the culture medium within two days, with the concurrent formation of urea, which was also subsequently metabolized. researchgate.netresearchgate.net
Table 3: Summary of Findings from Biodegradation Studies Using Model Compounds
| Model Compound | End-Group Represented | Biodegradation Observed? | Key Finding |
|---|---|---|---|
| 1,6-Diguanidinohexane | Guanidine | Yes | Utilized as a sole nitrogen source by Pseudomonas putida; metabolized to urea. researchgate.netresearchgate.net |
| 1,6-Diaminohexane | Amine | Yes | Utilized by several bacterial strains. researchgate.net |
Analytical Methodologies and Detection Research
Development of Chromatographic Techniques for 1,6-Diguanidinohexane Separation and Quantification (e.g., HPLC, GC)
Chromatographic methods are fundamental in the analysis of organic compounds. For 1,6-diguanidinohexane and its precursors, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been utilized, each with specific applications and limitations.
High-Performance Liquid Chromatography (HPLC):
HPLC stands out as a primary technique for the analysis of 1,6-diguanidinohexane and related compounds, particularly for purity assessment during synthesis. Its applicability is noted in several process patents for related compounds where it is the method of choice for determining the purity of the final product. For instance, in the synthesis of 1,6-di(N3-cyano-N1-guanidino)hexane, a precursor to other biguanide (B1667054) compounds, HPLC analysis is repeatedly cited as the standard for purity verification, with reported purities often in the range of 93-96%. google.com
The typical HPLC setup for such analyses involves a reversed-phase column (like a C18 column) and a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govshimadzu.com Detection is commonly achieved using a UV-Vis Diode Array Detector (DAD). nih.gov The guanidino groups in the molecule allow for UV detection at specific wavelengths. The method's strength lies in its ability to separate non-volatile and thermally unstable compounds in a liquid matrix, making it highly suitable for the ionic and polar nature of 1,6-diguanidinohexane. eurachem.orgekb.eg
Gas Chromatography (GC):
Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds. technologynetworks.com Direct analysis of 1,6-diguanidinohexane by GC is challenging due to its high polarity, low volatility, and thermal instability. The compound is likely to decompose at the high temperatures required for vaporization in the GC inlet. technologynetworks.com
However, GC is a viable method for analyzing its less polar and more volatile precursors, such as 1,6-hexamethylenediamine (HDA), also known as 1,6-diaminohexane. avantorsciences.comnih.gov For the analysis of HDA in various matrices, derivatization is often employed to increase volatility and improve chromatographic performance. nih.gov A method using 2',2',2-trifluoroethyl chloroformate (TFECF) as a derivatizing agent has been developed for HDA analysis by capillary GC, with detection by thermionic specific detection (TSD) or mass spectrometry (MS). nih.gov While not directly applied to 1,6-diguanidinohexane, this highlights a potential, though more complex, pathway for its GC analysis via derivatization of the guanidino groups.
| Technique | Applicability to 1,6-Diguanidinohexane | Common Use Case | Detection Method | Key Considerations |
|---|---|---|---|---|
| HPLC | High | Purity analysis of synthesized product and related compounds. google.com | UV-Vis DAD nih.gov | Well-suited for the compound's polar and non-volatile nature. |
| GC | Low (Direct), Possible with Derivatization | Analysis of volatile precursors like 1,6-diaminohexane. avantorsciences.comnih.gov | FID, TSD, MS nih.gov | Requires derivatization to overcome low volatility and thermal instability. |
Capillary Electrophoresis for Monitoring Reaction Progress and Purity Assessment
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, making it an excellent tool for studying 1,6-diguanidinohexane. lcms.cznih.gov Research into the synthesis of polyhexamethyleneguanidine (PHMG) has utilized CE to monitor the reaction components, including starting materials and intermediates like 1,6-diguanidinohexane dihydrochloride (B599025) (1,6-DGH). researchgate.net
In these studies, a capillary electrophoresis system equipped with a UV detector is used to separate and quantify the components in the reaction mixture. researchgate.net The separation is based on the differential migration of ions in an electric field, which is influenced by their size and charge. lcms.cz This allows for the effective monitoring of the consumption of reactants like guanidine (B92328) hydrochloride (GHC) and 1,6-hexamethylenediamine (HMDA), and the formation of 1,6-DGH and PHMG oligomers. researchgate.net The ability to rapidly separate these components makes CE a valuable method for assessing reaction progress and final product purity. researchgate.netchromatographyonline.com
A typical procedure involves using a fused silica (B1680970) capillary and a buffer system, such as a phosphate (B84403) buffer at a controlled pH. researchgate.net Samples are injected hydrodynamically, and detection occurs via UV absorbance. researchgate.net
| Parameter | Condition |
|---|---|
| System | Kapel-105 Capillary Electrophoresis System |
| Capillary | Quartz Capillary |
| Buffer | 20 mM NaH₂PO₄/Na₂HPO₄ (pH 6.86) |
| Injection | Hydrodynamic (5 s at 30 mbar) |
| Detection | UV Detector |
| Application | Separation of GHC, HMDA, 1,6-DGH, and PHMG oligomers |
Spectrophotometric Methods for Concentration Determination
Spectrophotometry offers a simple and cost-effective approach for determining the concentration of a substance in solution, provided the substance absorbs light in the UV-Visible range. farmaciajournal.com While specific spectrophotometric methods developed exclusively for 1,6-diguanidinohexane are not extensively documented, the principle can be applied. The guanidino group, although not a strong chromophore itself, can be derivatized to produce a colored complex that can be quantified. iiardjournals.org
This approach involves reacting the guanidino groups of 1,6-diguanidinohexane with a specific chromogenic reagent. The resulting colored product would have a characteristic maximum absorbance wavelength (λmax), and its absorbance would be proportional to the concentration of 1,6-diguanidinohexane, following Beer's law. researchgate.netbanglajol.info The selection of the reagent is critical and would need to be specific to the guanidino functional group to avoid interference from other components in the sample matrix. The development of such a method would require optimizing parameters like pH, reagent concentration, reaction time, and temperature to ensure the formation of a stable and quantifiable colored complex. farmaciajournal.com
Application as an Internal Standard in Quantitative Chemical Analysis
In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, a calibrator, and a control. The IS is used to correct for the loss of analyte during sample preparation and analysis. For a compound to be a good internal standard, it should be chemically similar to the analyte but sufficiently different to be resolved by the analytical method.
While 1,6-diguanidinohexane is studied alongside other compounds like 4-guanidinobutyric acid for research purposes such as biodegradability, its use as an internal standard is not widely reported in the scientific literature. sigmaaldrich.comsigmaaldrich.com However, in the analysis of its precursor, 1,6-hexamethylene diamine (HDA), a structurally related and isotopically labeled version, tetra-deuterium-labelled HDA, has been successfully used as an internal standard for GC-MS analysis. nih.gov This demonstrates the principle of using a stable isotope-labeled analogue as an effective internal standard. Theoretically, a deuterated or ¹³C-labeled version of 1,6-diguanidinohexane could serve as an ideal internal standard for its own quantification using mass spectrometry-based methods, but such applications are not currently documented.
Advanced Research Applications in Materials Science and Chemical Biology Non Clinical Focus
Integration into Functional Materials and Polymer Composites
The robust, cationic nature of the 1,6-diguanidinohexane structure is leveraged to modify and enhance the properties of various polymeric materials. Its integration can occur at the surface or within the bulk matrix of a polymer, leading to significant improvements in functionality.
The covalent attachment or immobilization of 1,6-diguanidinohexane (commonly via its derivative, chlorhexidine) onto polymer surfaces is a key strategy for creating materials with potent, non-leaching antimicrobial properties. This surface modification is critical for applications where preventing microbial colonization is essential, without releasing the active agent into the environment.
Researchers have successfully grafted the compound onto various polymer substrates using multi-step physicochemical methods. For instance, the surface of polylactic acid (PLA), a chemically inert and hydrophobic polymer, can be functionalized by first using plasma treatment to introduce reactive groups. This is followed by carbodiimide (B86325) chemistry, employing activators like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) and N-Hydroxysuccinimide (NHS), to create bonding sites for anchoring the chlorhexidine (B1668724) molecule. mdpi.com Similarly, this approach has been used to coat acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), a common plastic, creating a material that rapidly kills bacteria and viruses without the agent leaching from the surface. rsc.org Another technique involves the direct grafting of chlorhexidine onto titanium surfaces, which has shown to impart good anti-adherent properties against oral pathogens. nih.gov These modifications enhance surface wettability and provide a durable antibacterial effect, fundamentally altering the material's interaction with its biological environment.
| Polymer Substrate | Modification Method | Resulting Enhanced Property | Reference |
| Polylactic Acid (PLA) | Plasma treatment followed by EDAC/NHS carbodiimide chemistry | Covalent immobilization of chlorhexidine, creating a non-leaching antibacterial surface. | mdpi.com |
| Acrylonitrile Butadiene Styrene (ABS) | Bonding/coating with chlorhexidine | Rapidly kills surface microbes (bacteria and viruses) within 30-45 minutes; non-leaching. | rsc.org |
| Titanium | Covalent grafting of chlorhexidine | Good anti-adherent properties against S. mutans and S. aureus. | nih.gov |
When 1,6-diguanidinohexane (as chlorhexidine) is incorporated into the bulk matrix of a polymer composite, it can significantly influence the material's physical and chemical characteristics. The extent of these effects depends on the polymer's composition, the concentration of the incorporated agent, and the interactions between them.
In dental resin composites, the addition of chlorhexidine can affect key mechanical properties. Studies have shown that its incorporation can lead to a decrease in flexural strength and elastic modulus, particularly at higher concentrations and over longer periods of immersion in water. rsc.org This is partly due to the plasticization of the polymer matrix caused by water sorption, a process that can be influenced by the hydrophilicity of both the polymer and the chlorhexidine salt used. rsc.orgnih.gov Research on methacrylate-based resins demonstrated a direct correlation between the hydrophilicity of the resin blend and the rate of chlorhexidine release; more hydrophilic resins exhibit higher water sorption and, consequently, a faster release of the agent. nih.govnih.gov
Conversely, in some systems, the incorporation can be beneficial. In thermoplastic starch blends, chlorhexidine gluconate can interact with the starch and glycerol, leading to a crosslinked phase that increases the roughness of fracture surfaces, indicating altered mechanical behavior. mdpi.com When incorporated into resin-modified glass-ionomers, 5% chlorhexidine diacetate did not significantly alter the diametral tensile strength but did affect hardness and erosion over a six-week period. utexas.edu These findings highlight the complex interplay between the 1,6-diguanidinohexane structure and the polymer matrix, which must be carefully balanced to achieve desired functional and mechanical outcomes.
| Polymer Matrix | Form of 1,6-Diguanidinohexane | Observed Influence on Properties | Reference |
| Methacrylate-based Resins | Chlorhexidine Diacetate (CDA) | Release rate correlates with resin hydrophilicity and water sorption. CDA addition increases solubility. | nih.govnih.gov |
| BPA-free Dental Composites | Immersion in 0.12% Chlorhexidine | Can lead to increased color change (staining) over time. | rsc.org |
| Thermoplastic Starch | Chlorhexidine Gluconate (CHG) | Creates a crosslink phase with starch/glycerol, increasing fracture surface roughness. | mdpi.com |
| Resin-Modified Glass-Ionomer | 5% Chlorhexidine Diacetate | No significant change in tensile strength at 6 weeks. Hardness decreased and erosion increased at 6 weeks. | utexas.edu |
Exploration in Novel Drug Delivery System Design (Mechanism and Formulation Focus)
The unique molecular structure of 1,6-diguanidinohexane has been exploited in the design of advanced nanoparticle-based delivery systems. Its cationic nature and ability to interact with various compounds are central to these non-clinical formulation strategies.
Nanoparticles containing 1,6-diguanidinohexane (as chlorhexidine) can be formulated through distinct molecular mechanisms, primarily involving self-assembly or encapsulation.
One prominent method is based on an instantaneous ionic reaction. When an aqueous solution of chlorhexidine digluconate is mixed with an aqueous solution of sodium hexametaphosphate at room temperature, a spontaneous reaction occurs. researchgate.netnih.gov The positively charged biguanide (B1667054) groups of chlorhexidine interact with the negatively charged hexametaphosphate ions, leading to the rapid self-assembly and precipitation of a stable colloid of chlorhexidine hexametaphosphate nanoparticles. researchgate.netnih.gov These nanoparticles typically exhibit a strong negative surface charge (around -50 mV) and sizes ranging from 20 to 160 nm. researchgate.net
A second major approach is encapsulation within polymeric nanoparticles. Using diblock copolymers like poly(ethylene glycol)-b-poly(lactic acid) (PEG-b-PLA), which has both hydrophilic (PEG) and hydrophobic (PLA) segments, nanoparticles can be formed via a water-in-oil emulsion method. rsc.orgnih.gov In this process, the hydrophilic chlorhexidine digluconate is entrapped within the hydrophilic interior of the self-assembled polymeric structures, resulting in trilayered or bilayer nanoparticles with sizes ranging from 140 to 500 nm. rsc.orgnih.gov The encapsulation efficiency and release kinetics can be controlled by the polymer composition and formulation parameters. nih.gov
| Nanoparticle Type | Formation Mechanism | Key Components | Resulting Particle Characteristics | Reference |
| Chlorhexidine Hexametaphosphate (CHX-HMP) | Ionic self-assembly | Chlorhexidine digluconate, Sodium hexametaphosphate | 20–160 nm size, high negative surface charge (-50 mV), forms a stable colloid. | researchgate.netnih.gov |
| Polymeric Nanoparticles (TNP) | Water-in-oil emulsion and self-assembly | Poly(ethylene glycol)-b-poly(lactic acid) (PEG-b-PLA), Chlorhexidine digluconate | 140–295 nm size, hydrophilic drug encapsulated in a polymeric shell. | rsc.org |
| Polymeric Nanoparticles (Bilayer) | Encapsulation | Poly(ethylene glycol)–block–poly(l-lactide) (PEG–b–PLA), Chlorhexidine | 300–500 nm size, suitable for penetration into small tubules. | nih.gov |
While much research on 1,6-diguanidinohexane focuses on its potent cytotoxic effects against microbes and even mammalian cells like fibroblasts and osteoblasts, nih.gov the principles governing the uptake of nanoparticles carrying this cationic compound can be understood from studies on similarly charged systems. The cellular entry of nanoparticles is a critical step in determining their ultimate biological effect.
The highly cationic nature of the 1,6-diguanidinohexane structure imparts a positive surface charge to its nanoparticle formulations. This positive charge facilitates strong electrostatic interactions with the negatively charged proteoglycans on the surface of eukaryotic cell membranes, which is the first step in cellular uptake. nih.govnih.gov This interaction generally leads to more efficient internalization compared to neutral or anionic nanoparticles. nih.gov
For non-phagocytic cells, such as fibroblasts or epithelial cells, several endocytic pathways are utilized for the uptake of cationic nanoparticles. The specific pathway depends on particle size, surface chemistry, and cell type. rsc.org Common mechanisms include:
Clathrin-Mediated Endocytosis (CME): A primary route for many nanoparticles, where particles are internalized into clathrin-coated vesicles. rsc.orgnih.gov
Macropinocytosis: An actin-dependent process involving the engulfment of larger amounts of extracellular fluid and particles into large vesicles called macropinosomes. rsc.orgrsc.org
Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane, though this pathway is sometimes less utilized by cationic particles compared to CME. nih.gov
The entry pathway can also determine the subsequent intracellular fate of the nanoparticles. For example, in polarized MDCK epithelial cells, cationic particles have been shown to be routed for transcytosis (transport across the cell), whereas anionic particles were trafficked to lysosomes for degradation. rsc.org Understanding these fundamental transport mechanisms is crucial for designing nanoparticle systems that can deliver active agents to specific subcellular locations.
Development of Chemosensors and Molecular Probes
The distinct chemical structure of 1,6-diguanidinohexane, specifically its two guanidinium (B1211019) groups, serves as a powerful recognition motif for the development of synthetic chemosensors and molecular probes, particularly for the detection of anions. researchgate.netrsc.org
The guanidinium group is strongly basic and exists in its protonated, positively charged state over a wide pH range. This cationic center can act as a highly effective binding site for anions through a combination of strong hydrogen bonds and electrostatic interactions (salt bridges). mdpi.com A bis-guanidinium structure, such as that found in 1,6-diguanidinohexane, can offer two points of interaction, potentially leading to stronger and more selective binding of target analytes, especially dicarboxylic or polyphosphate anions.
The principle behind a guanidinium-based chemosensor involves coupling the recognition unit (the guanidinium group) to a signaling unit, such as a fluorophore or a redox-active molecule. mdpi.comrsc.org When the target anion binds to the guanidinium receptor, it perturbs the electronic environment of the signaling unit, causing a measurable change in its optical or electrochemical properties.
Fluorescent Probes: A guanidinium group can be attached to a fluorescent molecule (fluorophore). Anion binding can alter the fluorophore's emission spectrum, leading to a "turn-on" or "turn-off" response or a shift in the emission wavelength. mdpi.com
Redox-Active Sensors: When attached to a redox-active core, such as ferrocene (B1249389), the binding of an anion to the bis-guanidinium site alters the redox potential of the ferrocene unit. rsc.org This change can be detected using electrochemical techniques like cyclic voltammetry, allowing for the ratiometric sensing of anions such as chloride, nitrate, and phosphate (B84403). rsc.org
This molecular recognition capability allows for the rational design of probes that can selectively detect biologically and environmentally relevant anions in various media. mdpi.comnih.gov
Design Principles for Selective Recognition of Analytes
The selective recognition of specific analytes by a sensor molecule is predicated on the principles of molecular recognition, where the host molecule possesses specific binding sites that are complementary in size, shape, and chemical functionality to the guest analyte. In the context of 1,6-diguanidinohexane and its derivatives, the guanidinium group is the primary driver of selective binding, particularly for anionic species.
The design of selective sensors based on 1,6-diguanidinohexane leverages the strong binding affinity of the guanidinium group for oxoanions such as carboxylates and phosphates. This interaction is multifaceted, involving a combination of hydrogen bonding and electrostatic interactions. The planar, positively charged guanidinium group can form multiple hydrogen bonds with the oxygen atoms of the anionic analyte, leading to a stable host-guest complex.
Key design principles for achieving selective analyte recognition using guanidinium-based receptors include:
Preorganization: The spatial arrangement of the guanidinium groups can be controlled to create a binding pocket that is sterically and electronically complementary to the target analyte. The flexible hexane (B92381) linker in 1,6-diguanidinohexane allows for a degree of conformational freedom, which can be advantageous for binding analytes of varying sizes and shapes.
Multiple Binding Sites: The presence of two guanidinium groups in 1,6-diguanidinohexane allows for the possibility of bidentate binding to analytes with two anionic functionalities, such as dicarboxylates or pyrophosphate. This can significantly enhance the binding affinity and selectivity compared to a monodentate interaction.
Modulation of the Linker: The nature of the spacer connecting the two guanidinium groups can be modified to tune the selectivity of the sensor. The length and rigidity of the linker determine the distance and relative orientation of the guanidinium groups, thereby dictating which analytes can be effectively bound.
By carefully considering these design principles, it is possible to develop sensors based on 1,6-diguanidinohexane that exhibit high selectivity for specific anionic analytes.
Fluorescence-Based Sensing Platforms
Fluorescence spectroscopy is a highly sensitive technique that can be used to detect and quantify the binding of an analyte to a sensor molecule. nih.gov In a typical fluorescence-based sensing platform, the sensor molecule consists of a fluorophore (a molecule that emits light upon excitation) covalently linked to a receptor unit that selectively binds the target analyte. The binding event leads to a change in the fluorescence properties of the fluorophore, such as its intensity, wavelength, or lifetime, which can be measured to determine the concentration of the analyte.
Guanidinium-containing compounds, including derivatives of 1,6-diguanidinohexane, have been successfully incorporated into fluorescence-based sensing platforms for the detection of various anionic analytes. nih.gov The general strategy involves designing a sensor molecule where the guanidinium receptor is in close proximity to a fluorophore. The binding of an analyte to the guanidinium group perturbs the electronic environment of the fluorophore, resulting in a change in its fluorescence emission.
Several mechanisms can be responsible for the observed change in fluorescence upon analyte binding:
Photoinduced Electron Transfer (PET): In a PET sensor, the receptor and fluorophore are chosen such that in the absence of the analyte, an electron can be transferred from the receptor to the excited fluorophore, quenching its fluorescence. Upon analyte binding, the electron-donating ability of the receptor is altered, inhibiting the PET process and leading to an increase in fluorescence intensity (a "turn-on" response).
Intramolecular Charge Transfer (ICT): In an ICT sensor, the fluorophore possesses both an electron-donating and an electron-withdrawing group. The binding of an analyte to the receptor can alter the degree of charge transfer within the fluorophore, leading to a shift in the emission wavelength.
Exciplex/Excimer Formation: In some cases, the binding of an analyte can induce the formation of an excited-state complex (exciplex or excimer) between the fluorophore and another part of the sensor molecule or a second sensor molecule. This can lead to the appearance of a new, red-shifted emission band.
The selection of the appropriate fluorophore and the design of the linker connecting it to the 1,6-diguanidinohexane receptor are crucial for the development of a successful fluorescence-based sensor. The fluorophore should have a high quantum yield and be sensitive to changes in its local environment. The linker should be of an appropriate length and flexibility to allow for effective communication between the receptor and the fluorophore.
Table of Research Findings on Guanidinium-Based Fluorescent Sensors
| Sensor Moiety | Target Analyte | Sensing Mechanism | Observed Change in Fluorescence | Reference |
| Guanidinium-functionalized polymer | Pyrophosphate (PPi) | Aggregation-induced quenching | Fluorescence quenching | nih.gov |
| Guanidinium-benzoxadiazole probe | Glyphosate | Hydrogen bonding | Fluorescence quenching | mdpi.com |
| Naphthyridine-aniline with guanidinium group | Guanosine monophosphate (GMP) | Electrostatic interactions | Fluorescence decrease | acs.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,6-Diguanidinohexane with high purity for research purposes?
- Methodological Answer : 1,6-Diguanidinohexane can be synthesized via guanylation of 1,6-diaminohexane using cyanoguanidine under controlled pH and temperature. Purification typically involves recrystallization in ethanol-water mixtures or column chromatography (silica gel, methanol/ammonia mobile phase). Purity validation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and HPLC analysis to confirm absence of unreacted diamine or byproducts .
Q. How can researchers characterize the structural integrity of 1,6-Diguanidinohexane using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H NMR (δ 2.8–3.2 ppm for guanidinium protons; δ 1.2–1.6 ppm for hexyl chain protons) and <sup>13</sup>C NMR (δ 157–160 ppm for guanidine carbons) confirm functional groups.
- FTIR : Peaks at ~1650 cm<sup>-1</sup> (C=N stretching) and ~3300 cm<sup>-1</sup> (N-H stretching) validate guanidine moieties.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>98%) .
Q. What experimental designs are appropriate for assessing the biodegradability of polyhexamethylene biguanide (PHMB) using 1,6-Diguanidinohexane as a model compound?
- Methodological Answer : Co-incubate PHMB with 1,6-Diguanidinohexane in microbial cultures (e.g., Pseudomonas spp.) under aerobic conditions. Monitor degradation via:
- LC-MS : Track disappearance of PHMB and formation of 1,6-Diguanidinohexane metabolites.
- Kinetic assays : Measure ammonia release (indicative of guanidine hydrolysis) using colorimetric methods.
- Control groups : Include abiotic conditions and negative controls to rule out non-biological degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data of 1,6-Diguanidinohexane across different solvent systems?
- Methodological Answer : Apply thermodynamic models (e.g., UNIQUAC or NRTL) to reconcile discrepancies in solubility parameters. Experimental validation should include:
- Temperature-controlled solubility assays : Measure solubility in mono-solvents (e.g., water, ethanol) and binary mixtures (e.g., 1-butanol + cyclohexane) at 25–60°C.
- Hansen solubility parameters : Compare experimental vs. predicted values to identify solvent interactions.
- Reference datasets : Cross-validate with prior studies on structurally analogous guanidine derivatives .
Q. What computational approaches are effective in predicting the molecular interactions of 1,6-Diguanidinohexane with biological targets such as hPAT1 transporters?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to hPAT1 (PDB ID: 6X9L). Focus on guanidine-π interactions with aromatic residues (e.g., Tyr 147).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in lipid bilayers.
- Free energy calculations : Apply MM-PBSA to quantify binding affinities and compare with experimental IC50 values from transport inhibition assays .
Q. What strategies optimize the synthesis of coordination complexes using 1,6-Diguanidinohexane as a ligand for metal-organic frameworks (MOFs)?
- Methodological Answer :
- Ligand design : Modify hexyl chain length and guanidine substitution patterns to enhance metal coordination (e.g., Cd<sup>II</sup> or Zn<sup>II</sup>).
- Solvothermal synthesis : React 1,6-Diguanidinohexane with metal salts (e.g., CdBr2) in DMF/water at 80–120°C for 72 hours.
- Characterization : Use single-crystal XRD to confirm MOF topology and TGA to assess thermal stability (>300°C). Compare porosity with BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
